molecular formula C23H20N4O3 B2835267 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921776-00-3

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2835267
CAS No.: 921776-00-3
M. Wt: 400.438
InChI Key: QJPLHOSUFDNCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The design and synthesis of pyrimidine derivatives have been a significant area of research due to their potential anticancer properties. A study highlighted the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Al-Sanea et al., 2020).

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been explored for their antitumor activity, with certain compounds demonstrating significant activity against the Walker 256 carcinosarcoma in rats. This illustrates the class's potential as a source of novel antitumor agents (Grivsky et al., 1980).

Dual Inhibition of Enzymatic Activity

Compounds incorporating the pyrido[2,3-d]pyrimidine moiety have been synthesized as potential dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their promise in treating diseases that require the inhibition of these enzymes for therapeutic effect (Gangjee et al., 1994).

Pharmacological Properties

The pharmacological profiling of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, derived from pyrimidine analogs, has been conducted to guide dose selection in clinical trials for major depressive disorder. These studies provide insights into the compound's efficacy, safety, and pharmacokinetic properties, useful for developing treatments for neurological conditions (Garner et al., 2015).

Histamine H4 Receptor Ligands

Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) demonstrates the chemical versatility of pyrimidine derivatives in targeting specific receptors, offering potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .

Biochemical Pathways

Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.

Pharmacokinetics

The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with barbituric acid to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid. This intermediate is then coupled with N-phenylacetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "barbituric acid", "N-phenylacetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with barbituric acid in the presence of a catalyst to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid.", "Step 2: Coupling of 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-phenylacetamide in the presence of a coupling agent to form the final product, 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide." ] }

CAS No.

921776-00-3

Molecular Formula

C23H20N4O3

Molecular Weight

400.438

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

QJPLHOSUFDNCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.